![molecular formula C48H42O6 B14605292 1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene CAS No. 61040-43-5](/img/structure/B14605292.png)
1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene is a complex organic compound characterized by its unique structure, which consists of a benzene core with six methyleneoxy groups attached to each carbon atom of the benzene ring
Vorbereitungsmethoden
The synthesis of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzene Core: The benzene core is synthesized through standard aromatic substitution reactions.
Attachment of Methyleneoxy Groups: The methyleneoxy groups are introduced via nucleophilic substitution reactions, where suitable leaving groups on the benzene ring are replaced by methyleneoxy groups.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methyleneoxy groups to hydroxyl groups.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents used in these reactions include halogens, acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism by which 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene exerts its effects involves interactions with various molecular targets. The methyleneoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene include:
Hexakis(methyleneoxy)benzene: Lacks the benzene core but has similar methyleneoxy groups.
Hexakis(methyleneoxy)cyclohexane: Contains a cyclohexane ring instead of a benzene ring.
Hexakis(methyleneoxy)phenol: Features hydroxyl groups in place of some methyleneoxy groups.
The uniqueness of 1,1’,1’‘,1’‘’,1’‘’‘,1’‘’‘’-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene lies in its specific arrangement of methyleneoxy groups around a benzene core, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
61040-43-5 |
|---|---|
Molekularformel |
C48H42O6 |
Molekulargewicht |
714.8 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexakis(phenoxymethyl)benzene |
InChI |
InChI=1S/C48H42O6/c1-7-19-37(20-8-1)49-31-43-44(32-50-38-21-9-2-10-22-38)46(34-52-40-25-13-4-14-26-40)48(36-54-42-29-17-6-18-30-42)47(35-53-41-27-15-5-16-28-41)45(43)33-51-39-23-11-3-12-24-39/h1-30H,31-36H2 |
InChI-Schlüssel |
IMYRQFDEYVYNLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC2=C(C(=C(C(=C2COC3=CC=CC=C3)COC4=CC=CC=C4)COC5=CC=CC=C5)COC6=CC=CC=C6)COC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




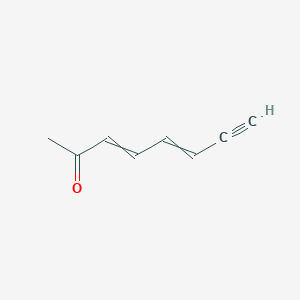
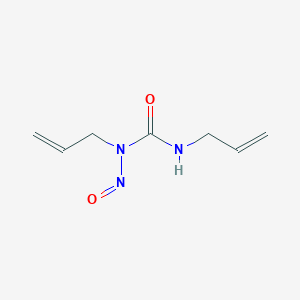
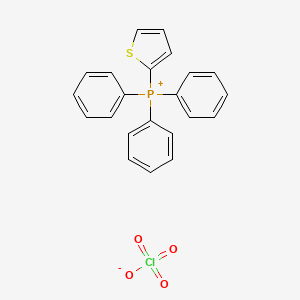



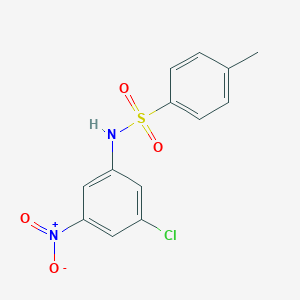
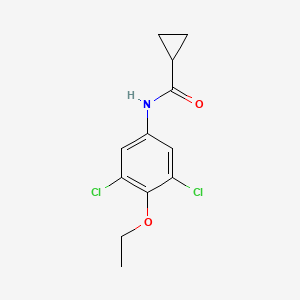
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)
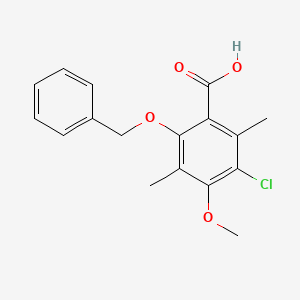
![Methyl(diphenyl){2-[(propan-2-yl)oxy]phenyl}phosphanium iodide](/img/structure/B14605285.png)
